
SCH772984
Descripción general
Descripción
SCH772984 es un inhibidor potente y selectivo de las cinasas reguladas por señales extracelulares 1 y 2 (ERK1/2). Ha sido identificado como un compuesto prometedor para dirigirse a la vía de la proteína quinasa activada por mitógenos (MAPK), que se desregula con frecuencia en varios cánceres debido a mutaciones en los receptores de factores de crecimiento, RAS o BRAF . This compound ha mostrado una eficacia significativa en la inhibición del crecimiento tumoral en modelos preclínicos, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y en aplicaciones terapéuticas potenciales .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
SCH772984 se sintetiza a través de un proceso de varios pasos que implica la formación de intermediarios clave y sus reacciones de acoplamiento subsiguientes. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y control de temperatura para garantizar un alto rendimiento y pureza del producto final .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas de síntesis similares a la síntesis a escala de laboratorio, pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactores automatizados, procesos de flujo continuo y medidas estrictas de control de calidad para garantizar la coherencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
SCH772984 sufre diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar ciertos grupos funcionales dentro del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente involucran temperaturas controladas, ajustes de pH y el uso de solventes orgánicos .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando las propiedades del compuesto .
Aplicaciones Científicas De Investigación
SCH772984 is a selective and potent inhibitor of ERK1/2, an important pathway in cancer, and has shown promise in various research applications .
Discovery and Mechanism of Action
This compound was identified through high-throughput screening of a library of approximately 5 million compounds for binding to the unphosphorylated form of the ERK2 protein . It is an ATP-competitive compound that potently inhibits ERK1 and ERK2 activity with IC50 values of 4 and 1 nmol/L, respectively . The compound is highly selective, with only seven kinases of 300 tested showing more than 50% inhibition at a concentration of 1 μmol/L .
This compound induces a novel binding pocket in ERK1/2, which accommodates the piperazine-phenyl-pyrimidine decoration . This binding pocket is created by an inactive conformation of the phosphate-binding loop and an outward tilt of helix αC . This novel binding mode is associated with slow binding kinetics in vitro and in cell-based assay systems .
Scientific Research Applications
- Cancer Research: this compound has demonstrated effectiveness in blocking proliferation and inducing tumor regressions in xenograft models at tolerated doses . It effectively inhibited MAPK signaling and cell proliferation in BRAF or MEK inhibitor–resistant models and tumor cells resistant to concurrent treatment with BRAF and MEK inhibitors .
- Overcoming Drug Resistance: this compound can overcome resistance to BRAF and MEK inhibitors in cancer cells . The compound has shown activity in models of acquired resistance to combination BRAF and MEK inhibitor therapy .
- Treatment of Primary Liver Cancer: this compound has been identified as a potential therapeutic agent for primary liver cancer .
- Pain Management: this compound is under investigation for the treatment of neuropathic pain .
- Synergistic Effects: Combining this compound with other drugs, such as neratinib or dacomitinib, can lead to increased apoptotic response in drug-resistant cancer cells .
Selectivity and Potency
This compound exhibits high specificity for ERK1/2, with few off-targets of significantly weaker affinity . Enzymatic assays have revealed low nanomolar inhibition of ERK1/2 .
Tables
IC50 Values for ERK1/2 Inhibition (from KINOMEscan panel)
Kinase | IC50 (nM) |
---|---|
ERK1 | 8.3 |
ERK2 | 2.7 |
Antiproliferative Activity in Human Tumor Cell Lines
Cell Type | EC50 (nmol/L) | Response |
---|---|---|
BRAF-mutant | <500 | ~88% |
RAS-mutant | <500 | ~49% |
Mecanismo De Acción
SCH772984 ejerce sus efectos inhibiendo la actividad catalítica de ERK1/2 y evitando su fosforilación. Este mecanismo de acción dual bloquea la activación de ERK1/2 y su posterior translocación nuclear, inhibiendo así las vías de señalización aguas abajo involucradas en la proliferación y supervivencia celular . Los objetivos moleculares de this compound incluyen los residuos de treonina y tirosina dentro del bucle de activación de ERK1/2 .
Comparación Con Compuestos Similares
SCH772984 es único en comparación con otros inhibidores de ERK debido a su mecanismo de acción dual, que incluye tanto la inhibición catalítica como la prevención de la fosforilación . Los compuestos similares incluyen:
Vemurafenib: Un inhibidor de BRAF utilizado en el tratamiento del melanoma con mutaciones en BRAF.
Trametinib: Un inhibidor de MEK utilizado en combinación con inhibidores de BRAF para una mayor eficacia.
SP600125: Un inhibidor de JNK que también se dirige a la vía MAPK.
This compound destaca por su capacidad para superar los mecanismos de resistencia asociados con otros inhibidores de MAPK, lo que lo convierte en una adición valiosa al arsenal de terapéuticos contra el cáncer .
Actividad Biológica
SCH772984 is a selective and potent inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which play critical roles in cell signaling pathways associated with cancer and inflammatory diseases. This article explores the biological activity of this compound, highlighting its mechanism of action, efficacy in various preclinical models, and potential therapeutic applications.
This compound functions as an ATP-competitive inhibitor of ERK1 and ERK2. The compound binds to a unique allosteric pocket adjacent to the ATP-binding site, which is induced by the inactive conformation of the phosphate binding loop. This binding mechanism is associated with slow off-rates, enhancing its specificity for ERK1/2 over other kinases. Inhibition studies show IC50 values of approximately 4 nmol/L for ERK1 and 1 nmol/L for ERK2, indicating high potency .
Selectivity Profile
In extensive kinase profiling, this compound demonstrated selectivity against only a handful of kinases (seven out of over 300 tested), including CLK2, FLT4, and MAP4K4. This selectivity is crucial for minimizing off-target effects that can lead to adverse reactions in therapeutic applications .
Case Study: Pancreatic Ductal Adenocarcinoma (PDAC)
Recent studies have investigated the efficacy of this compound in combination with gemcitabine (GEM) in PDAC models. The combination therapy showed a significant reduction in cell viability compared to either treatment alone. Notably, nanoparticle-encapsulated forms of this compound and GEM resulted in up to 90% reduction in cell viability in PDAC cell lines (MIA PaCa-2 and PANC-1) due to enhanced cytotoxicity .
Treatment Type | Cell Viability Reduction (%) |
---|---|
Free GEM | Up to 50% |
Free this compound | Up to 50% |
NP Encapsulated GEM + this compound | Up to 90% |
This suggests that this compound not only inhibits ERK signaling effectively but also enhances the action of standard chemotherapeutics like GEM.
Case Study: Inflammatory Response in Sepsis
Another significant application of this compound was demonstrated in models of sepsis. In vitro studies using LPS-stimulated RAW264.7 cells showed that this compound effectively reduced TNFα production, a key inflammatory cytokine. In vivo studies indicated that treatment with this compound improved survival rates in murine models of sepsis by modulating immune response pathways .
Transcriptomic Analysis
Transcriptomic analysis following this compound treatment revealed significant alterations in gene expression related to immune response pathways. Key findings include:
Propiedades
IUPAC Name |
(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAJDNHIBCDLQF-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SCH772984?
A1: this compound is an ATP-competitive inhibitor of ERK1/2. [] This means it competes with ATP for binding to the active site of ERK1/2 kinases, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation, survival, and other cellular processes. []
Q2: How does this compound's binding mode differ from other ERK inhibitors, and what are the implications?
A2: Unlike some ERK inhibitors that primarily function as type I inhibitors, this compound exhibits characteristics of both type I and type II kinase inhibitors. [] It induces a conformational change in the glycine-rich loop of ERK2, causing Tyr36 to tuck underneath, forming a unique binding pocket. [] This distinct binding mode potentially contributes to its ability to modulate both the catalytic activity and phosphorylation of ERK1/2, potentially offering advantages in overcoming resistance mechanisms observed with other MAPK pathway inhibitors. []
Q3: What are the downstream consequences of ERK1/2 inhibition by this compound on the MAPK pathway?
A3: this compound effectively blocks the phosphorylation of downstream targets of ERK1/2, such as Ribosomal S6 Kinase (RSK). [] This inhibition disrupts the MAPK signaling cascade, ultimately impacting various cellular processes, including cell cycle progression, apoptosis, and the production of extracellular matrix components involved in desmoplasia. [, , , ]
Q4: How does this compound impact cell cycle progression and apoptosis in sensitive cancer cells?
A4: Studies show that this compound treatment leads to impaired cell cycle progression, particularly through the G1 phase. [] It also induces apoptosis, evidenced by increased levels of cleaved caspase-3. [] This dual effect on both cell cycle and apoptotic machinery contributes to its antitumor activity.
Q5: Does this compound impact cellular senescence?
A5: Yes, prolonged exposure to this compound can induce senescence in sensitive cancer cell lines. [] This has been observed with the upregulation of senescence markers like senescence-associated beta-galactosidase, p16, and the loss of phospho-RB. [] The onset of senescence appears to be linked to the downregulation of MYC protein expression. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.